![molecular formula C26H25N5O3S B2695383 (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 494219-87-3](/img/structure/B2695383.png)
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds derived from pyrazolo[3,4-d]pyrimidine structures have been extensively studied for their anticancer properties. For instance, a series of pyrazolopyrimidines were synthesized and evaluated for cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, showing promising anticancer potential (Rahmouni et al., 2016). These compounds are synthesized via condensation reactions and evaluated for their biological activity, demonstrating the structural flexibility and potential efficacy of such compounds in cancer therapy.
Anti-inflammatory and Analgesic Applications
Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to possess significant anti-inflammatory and analgesic activities. Novel compounds synthesized from visnaginone and khellinone were tested for their COX-1/COX-2 inhibition and showed substantial anti-inflammatory activity, with some derivatives displaying high COX-2 selectivity indices (Abu‐Hashem et al., 2020). These findings underscore the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in managing pain and inflammation.
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives extends into the development of new antimicrobial agents. The synthesis and characterization of novel compounds have led to the identification of those with potent antimicrobial activities against various bacterial and fungal strains (Verma & Verma, 2022). Such studies are crucial for discovering new treatments for infectious diseases, particularly in the face of rising antibiotic resistance.
Synthesis of Complex Heterocycles
The structural complexity and versatility of pyrazolo[3,4-d]pyrimidine derivatives enable the synthesis of a wide range of heterocyclic compounds with potential biological activities. For example, innovative synthesis methods have led to the creation of heterocycles incorporating a thiadiazole moiety, evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This demonstrates the utility of pyrazolo[3,4-d]pyrimidine derivatives in agricultural applications, highlighting their broad applicational scope.
Eigenschaften
IUPAC Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-5-30-17(4)18(14-27-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(16(3)28-26(31)35-21)24(32)29-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,29,32)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQPEECRUQTINJ-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

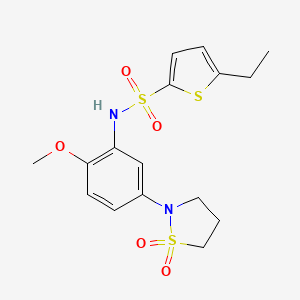
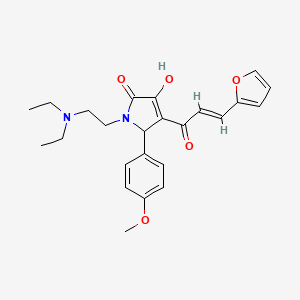

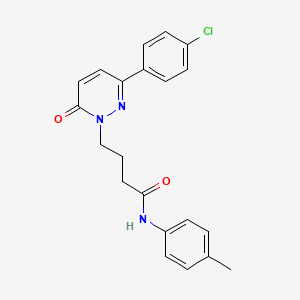

![2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2695307.png)
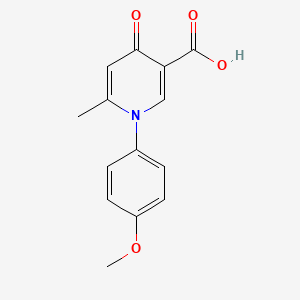
![3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid](/img/structure/B2695313.png)
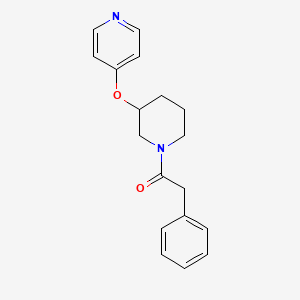

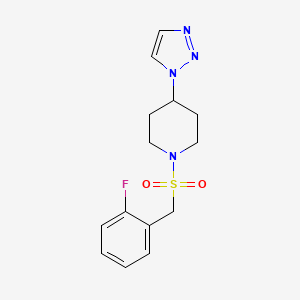
![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)